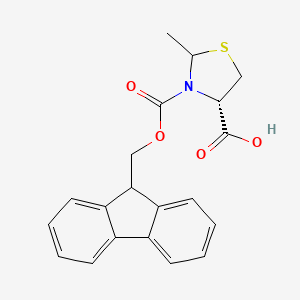

(4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid

CAS No.: 1217544-28-9

Cat. No.: VC2653810

Molecular Formula: C20H19NO4S

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217544-28-9 |

|---|---|

| Molecular Formula | C20H19NO4S |

| Molecular Weight | 369.4 g/mol |

| IUPAC Name | (4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-1,3-thiazolidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C20H19NO4S/c1-12-21(18(11-26-12)19(22)23)20(24)25-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,23)/t12?,18-/m1/s1 |

| Standard InChI Key | WFCIGOQMPVAAGQ-VMHBGOFLSA-N |

| Isomeric SMILES | CC1N([C@H](CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CC1N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC1N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Properties and Structure

Molecular Composition and Identification

(4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid is identified by the CAS number 1217544-28-9. Its molecular composition follows the formula C20H19NO4S with a molecular weight of 369.4 g/mol. The IUPAC name provides the complete structural description: (4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-1,3-thiazolidine-4-carboxylic acid. This systematic nomenclature accurately reflects the compound's structural features, including the stereochemical configuration at the 4-position of the thiazolidine ring.

The following table summarizes the key identification parameters and physical properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 1217544-28-9 |

| Product Name | (4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid |

| Molecular Formula | C20H19NO4S |

| Molecular Weight | 369.4 g/mol |

| IUPAC Name | (4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-1,3-thiazolidine-4-carboxylic acid |

The compound's structure integrates multiple functional groups that contribute to its specialized applications in organic synthesis and peptide chemistry. The carboxylic acid moiety at the 4-position is essential for peptide bond formation, while the protected nitrogen within the thiazolidine ring enables controlled reactivity during synthetic procedures.

Structural Features and Reactivity

The structure of (4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid contains several key features that determine its chemical behavior. The thiazolidine ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, creating a constrained conformation that influences the spatial arrangement of attached functional groups. The stereogenic center at the 4-position bears the carboxylic acid group in the S-configuration, which is critical for its application in asymmetric synthesis.

The Fmoc protecting group attached to the nitrogen atom of the thiazolidine ring serves a crucial purpose in synthetic applications. This bulky group prevents unwanted reactions at the nitrogen during coupling processes and can be selectively removed under mild basic conditions, typically using piperidine in DMF (dimethylformamide) . This controlled deprotection capability makes the compound particularly valuable in sequential peptide synthesis protocols.

The methyl group at position 2 of the thiazolidine ring introduces additional steric factors that influence the conformation and reactivity of the molecule. This substituent can affect the ring's flexibility and the accessibility of reaction sites, potentially influencing the efficiency of coupling reactions and the conformational properties of resulting peptides.

Synthesis Methods

General Synthetic Approach

The synthesis of (4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid involves multi-step organic reactions designed to construct the thiazolidine ring with the correct stereochemistry and to incorporate the Fmoc protecting group. Key steps in this synthesis include carefully controlled reactions to ensure the specific stereochemistry at the 4-position and the proper functionalization of the nitrogen atom with the Fmoc group.

The synthetic process typically begins with appropriate precursors that can form the thiazolidine ring structure. The stereochemistry is usually controlled through the use of chiral starting materials or stereoselective reactions. The incorporation of the methyl group at position 2 requires specific synthetic strategies to ensure regioselectivity and the desired configuration relative to other substituents.

The Fmoc protection step typically involves reaction of the thiazolidine nitrogen with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) under basic conditions. This reaction must be conducted with careful control of temperature and reagent ratios to maximize yield and purity while preserving the stereochemical integrity of the molecule.

Reaction Conditions and Optimization

The synthesis of this compound utilizes triethylamine as a base and solvents like dichloromethane or dimethylformamide to optimize yields and purities. The reaction conditions, including temperature and time, are critical for achieving the desired stereochemistry and maintaining the integrity of functional groups throughout the synthetic process.

In solid-phase peptide synthesis applications, related Fmoc-thiazolidine derivatives are coupled to growing peptide chains on resin supports. According to the search results, such coupling reactions often employ reagents like HATU/Oxyma Pure/DIPEA (3 equiv. each) and are conducted for approximately 2 hours . These conditions are designed to maximize coupling efficiency while minimizing racemization or other side reactions.

The purification of the final product typically involves chromatographic techniques, particularly reverse-phase HPLC, to ensure high purity for subsequent research applications. These purification methods can separate the desired compound from reaction byproducts and unreacted starting materials, yielding material of suitable quality for peptide synthesis and other advanced applications.

Applications in Chemical Research

Role in Peptide Synthesis

(4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid primarily finds application in pharmaceutical chemistry, particularly in the development of peptide-based therapeutics. The compound participates in various chemical reactions, including peptide bond formation using coupling agents like dicyclohexylcarbodiimide and deprotection with trifluoroacetic acid.

In peptide synthesis protocols, this compound and related Fmoc-thiazolidine derivatives serve as specialized building blocks that can introduce specific conformational constraints into peptide structures. The search results indicate that similar compounds have been employed in solid-phase synthesis of model peptides, where they are coupled to resin-bound peptide chains using standard coupling reagents .

The thiazolidine ring structure can influence the three-dimensional conformation of resulting peptides, potentially enhancing their stability, receptor binding properties, or resistance to enzymatic degradation. These features make the compound valuable for creating peptides with specific structural and functional characteristics for research or therapeutic applications.

Applications in Analytical Chemistry

Beyond its role in peptide synthesis, this compound class has applications in analytical chemistry, particularly in mass spectrometry-based peptide analysis. Search result describes the use of similar thiazolidine derivatives in creating heterocyclic quaternary ammonium salt ionization tags for peptide analysis by mass spectrometry .

These modified peptides demonstrate enhanced ionization efficiency during electrospray mass spectrometry (ESI-MS) due to the permanent positive charge introduced by the quaternary ammonium group . This modification facilitates more sensitive detection and enables comprehensive sequence coverage during collision-induced dissociation experiments, enhancing the analytical capabilities for peptide characterization.

The research described in the search results indicates that the fragmentation patterns of these modified peptides can facilitate complete sequence coverage, making them valuable tools for peptide sequencing and structural analysis . Additionally, these derivatives can generate stable reporter ions during fragmentation, enabling targeted quantification experiments using selected reaction monitoring techniques .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume